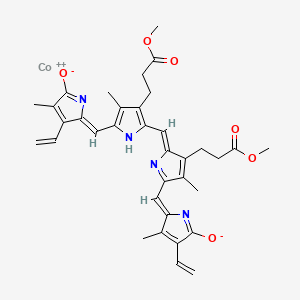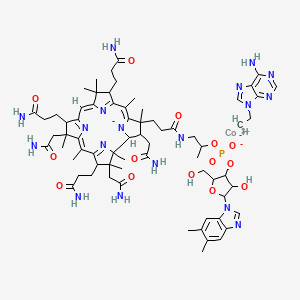
(3,5-二氯苯胺基)硫脲
描述
“(3,5-Dichloroanilino)thiourea” is an organic compound with the molecular formula C7H7Cl2N3S . It has an average mass of 236.122 Da and a mono-isotopic mass of 234.973770 Da .
Synthesis Analysis
Thiourea derivatives, which include “(3,5-Dichloroanilino)thiourea”, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . A simple and effective method for the preparation of thiourea involves a nucleophilic substitution reaction using urea and Lawesson’s reagent as the raw materials .
Molecular Structure Analysis
The molecular structure of “(3,5-Dichloroanilino)thiourea” has been analyzed using various methods. The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .
Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea .
Physical And Chemical Properties Analysis
Thiourea appears as white crystals, which are combustible and, in contact with fire, give off irritating or toxic fumes . It is soluble in water (137 g/litre at 20 °C) and has a density of 1.4 g/cm³ .
科学研究应用
Antibacterial Properties
(3,5-Dichloroanilino)thiourea derivatives have been studied for their antibacterial efficacy. They are found to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms in the compound’s structure is believed to enhance its antibacterial activity by disrupting microbial cell walls and inhibiting protein synthesis within bacterial cells .
Antioxidant Activity
These compounds also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress caused by free radicals. This activity is significant in the prevention of diseases that are associated with oxidative damage, such as cancer and neurodegenerative disorders .
Anticancer Applications
Research has indicated that (3,5-Dichloroanilino)thiourea derivatives can act as potential anticancer agents. They may work by inducing apoptosis in cancer cells, inhibiting cell proliferation, and interfering with cancer cell metabolism. The exact mechanisms are still under investigation, and these compounds are being explored for their use in targeted cancer therapies .
Anti-Inflammatory Uses
The anti-inflammatory potential of (3,5-Dichloroanilino)thiourea is another area of interest. It may modulate the body’s inflammatory response by affecting various inflammatory pathways, which could make it useful in treating conditions like arthritis and other inflammatory diseases .
Anti-Alzheimer’s Research
In the context of neurodegenerative diseases, particularly Alzheimer’s disease , (3,5-Dichloroanilino)thiourea derivatives are being researched for their ability to inhibit enzymes that are involved in the disease’s progression, such as acetylcholinesterase .
Antimalarial Potential
Finally, these compounds have shown promise in antimalarial research. They may interfere with the life cycle of the malaria parasite, offering a potential new avenue for the development of antimalarial drugs .
作用机制
Target of Action
Thiourea and its derivatives, which include (3,5-dichloroanilino)thiourea, have been noted for their diverse biological applications
Mode of Action
It’s known that thiourea derivatives can participate in various organic synthesis reactions as intermediates . They can interact with their targets through these reactions, leading to changes in the targets’ functions. The specific interactions and resulting changes depend on the nature of the targets and the conditions under which the reactions occur.
Biochemical Pathways
It’s known that thiourea derivatives can affect various biological processes, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial activities . These activities suggest that the compound interacts with multiple biochemical pathways, leading to downstream effects that contribute to its biological applications.
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
It’s known that thiourea derivatives can exhibit various biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial activities . These effects suggest that the compound induces changes at the molecular and cellular levels that contribute to its biological applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Dichloroanilino)thiourea. For instance, in soil environments, the transformation products of certain compounds have been found to contribute to their toxicity on soil microorganisms This suggests that environmental conditions can influence the transformation of (3,5-Dichloroanilino)thiourea, potentially affecting its action and efficacy
安全和危害
未来方向
Recent studies have shown that the transformation products (TPs) of pesticides, such as 3,5-dichloroaniline, can be major contributors to the soil microbial toxicity of pesticides . This highlights the potential of ammonia-oxidizing microorganisms as indicators of the soil microbial toxicity of pesticides in pesticide environmental risk analysis .
属性
IUPAC Name |
(3,5-dichloroanilino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-5(9)3-6(2-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLLDURTKFHSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408928 | |
| Record name | 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96423-39-1 | |
| Record name | 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1234385.png)
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)

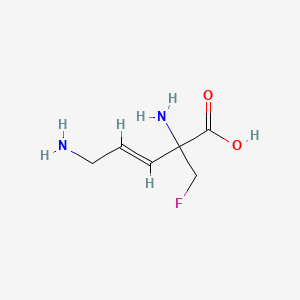
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)
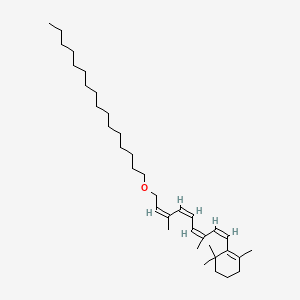
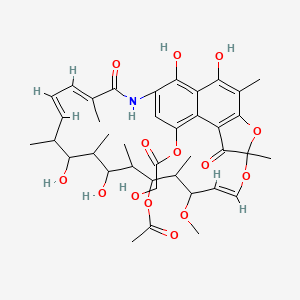
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
